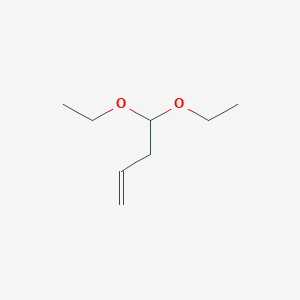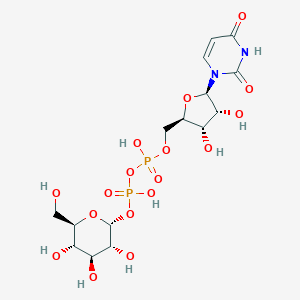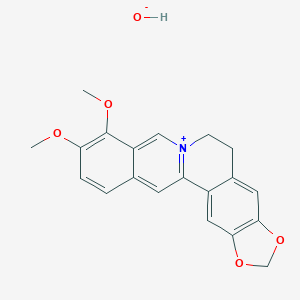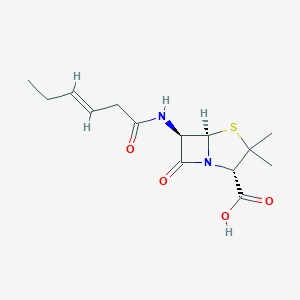
4-(Pyrrolidin-1-YL)benzonitril
Übersicht
Beschreibung
4-(Pyrrolidin-1-yl)benzonitrile is an organic compound with the molecular formula C11H12N2. It consists of a benzonitrile moiety substituted with a pyrrolidine ring at the para position.
Wissenschaftliche Forschungsanwendungen
4-(Pyrrolidin-1-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Industry: It is used in the production of advanced materials and polymers
Wirkmechanismus
Target of Action
4-(Pyrrolidin-1-YL)benzonitrile is a compound that has been synthesized as a selective androgen receptor modulator (SARM) . The primary target of this compound is the androgen receptor , a type of nuclear receptor that is activated by binding either of the androgenic hormones, testosterone, or dihydrotestosterone .
Mode of Action
The compound interacts with its target, the androgen receptor, by binding to it. This binding event triggers a conformational change in the receptor, allowing it to translocate to the nucleus, bind to specific DNA sequences (androgen response elements), and regulate the transcription of target genes . The exact nature of these interactions and the resulting changes are still under investigation.
Biochemical Pathways
The activation of the androgen receptor by 4-(Pyrrolidin-1-YL)benzonitrile influences several biochemical pathways. These pathways are primarily involved in male sexual differentiation, muscle mass development, bone density, and other physiological processes regulated by androgens .
Pharmacokinetics
The compound was synthesized with the aim of modifying the pharmacokinetic profile of previously reported pyrrolidine derivatives . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability are areas of ongoing research.
Result of Action
The molecular and cellular effects of 4-(Pyrrolidin-1-YL)benzonitrile’s action are related to its role as a selective androgen receptor modulator. By selectively modulating androgen receptor activity, this compound can potentially influence a variety of physiological processes, including muscle mass development, bone density maintenance, and male sexual differentiation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(Pyrrolidin-1-yl)benzonitrile can be synthesized through various methods. One common approach involves the N-arylation of pyrrolidine with 4-bromobenzonitrile using a palladium-catalyzed Buchwald-Hartwig amination reaction. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base such as potassium carbonate in a suitable solvent like toluene .
Industrial Production Methods
Industrial production methods for 4-(Pyrrolidin-1-yl)benzonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Pyrrolidin-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form N-oxide derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted amides or imines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Piperidin-1-yl)benzonitrile
- 4-(Morpholin-4-yl)benzonitrile
- 4-(Pyrrolidin-1-yl)benzaldehyde
Uniqueness
4-(Pyrrolidin-1-yl)benzonitrile is unique due to its specific combination of a benzonitrile moiety and a pyrrolidine ring. This structure imparts distinct physicochemical properties, such as increased lipophilicity and enhanced binding interactions with biological targets, compared to similar compounds .
Eigenschaften
IUPAC Name |
4-pyrrolidin-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMSYUCZLWETII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406904 | |
| Record name | 4-(1-pyrrolidinyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10282-30-1 | |
| Record name | 4-(1-pyrrolidinyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-Pyrrolidinyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-(pyrrolidin-1-yl)benzonitrile in pharmaceutical research?
A1: 4-(Pyrrolidin-1-yl)benzonitrile serves as a key structural motif in the development of novel selective androgen receptor modulators (SARMs) []. SARMs are of significant interest due to their potential to provide the beneficial effects of androgens, such as increased muscle mass and bone density, without the unwanted side effects often associated with traditional androgen therapy.
Q2: How does the structure of 4-(pyrrolidin-1-yl)benzonitrile derivatives relate to their activity as SARMs?
A2: The research article "Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives" [] specifically investigates the impact of modifications to the 4-(pyrrolidin-1-yl)benzonitrile structure on SARM activity. By systematically altering substituents on this core structure, researchers can gain insights into structure-activity relationships. This information is crucial for optimizing the design of novel SARMs with improved potency, selectivity, and potentially reduced side effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



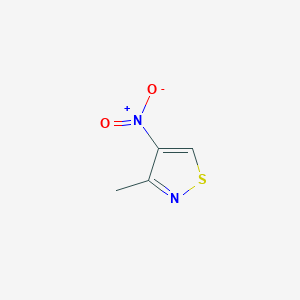
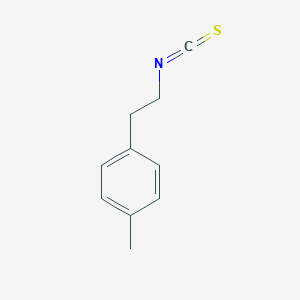

![Benz[cd]indol-2(1H)-one](/img/structure/B86259.png)
